(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

描述

Molecular Architecture and Functional Group Configuration

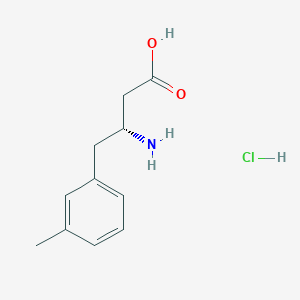

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (C₁₁H₁₆ClNO₂) features a butanoic acid backbone substituted with an amino group (-NH₂) at the β-carbon and a meta-methylphenyl (m-tolyl) group at the γ-carbon. The hydrochloride salt form introduces a protonated amino group (-NH₃⁺) and a chloride counterion, enhancing solubility in polar solvents. Key functional groups include:

- A carboxylic acid (-COOH) at the terminal position, enabling hydrogen bonding and ionic interactions.

- A chiral β-carbon center with (R)-configuration, critical for stereoselective interactions.

- A hydrophobic m-tolyl group (C₆H₄-CH₃) at the γ-carbon, contributing to lipophilicity and aromatic π-π stacking.

The planar m-tolyl group adopts a conformation where the methyl substituent is para to the phenyl ring’s attachment point, minimizing steric hindrance with the adjacent amino and carboxylic acid groups. X-ray crystallography of analogous β-amino acids reveals extended conformations stabilized by intramolecular hydrogen bonds between the ammonium and carboxylate groups.

Chiral Center Characterization and Enantiomeric Purity Assessment

The β-carbon’s (R)-configuration is confirmed via specific rotation measurements ([α]D²⁰ = +43.3° to +47.0° in 3M HCl), contrasting with the (S)-enantiomer’s negative rotation. Enantiomeric purity is typically assessed using:

- Chiral HPLC : Crownpak CR(+) columns resolve (R)- and (S)-enantiomers with baseline separation, as demonstrated for structurally similar homophenylalanine derivatives.

- Circular Dichroism (CD) : The (R)-enantiomer exhibits distinct CD bands at 214 nm and 244 nm, attributed to electronic transitions in the chiral amino acid backbone.

- NMR Spectroscopy : Diastereotopic proton splitting in the β- and γ-carbon regions provides conformational evidence of enantiopurity.

Comparative Analysis with (S)-Enantiomer and Diastereomeric Forms

The (S)-enantiomer (CAS 943-73-7) displays inverted CD spectra and distinct biological activity. For example:

- Enzymatic Interactions : Phosphonic acid analogues of (S)-homophenylalanine exhibit 10-fold higher binding affinity to alanine aminopeptidases compared to (R)-forms due to complementary stereochemistry in enzyme active sites.

- Physical Properties : (S)-Enantiomers show lower solubility in aqueous buffers, attributed to reduced hydrogen-bonding capacity.

Diastereomers arising from methyl group positional isomerism (ortho, meta, para) further highlight structural nuances:

- Meta-Substitution : The m-tolyl group in (R)-3-amino-4-(m-tolyl)butanoic acid minimizes steric clash with the amino group, unlike ortho-substituted analogues.

- Crystal Packing : Diastereomeric salts of para-substituted derivatives exhibit divergent lattice energies, affecting melting points by 15–20°C.

Conformational Dynamics in Different Solvent Systems

Solvent polarity significantly influences the compound’s conformational equilibrium:

- Polar Solvents (Water, Methanol) : Stabilize zwitterionic forms via solvation of the -NH₃⁺ and -COO⁻ groups. NMR studies in D₂O reveal rapid exchange between extended and folded conformations.

- Nonpolar Solvents (Chloroform, Toluene) : Favor intramolecular hydrogen bonding, inducing helical or turn-like structures. FTIR spectra in CDCl₃ show characteristic amide I bands at 1680 cm⁻¹, indicative of β-sheet-like hydrogen bonding.

- Solvent-Dependent CD Spectra : In methanol, the (R)-enantiomer exhibits a negative Cotton effect at 220 nm, while trifluoroethanol induces a positive band at 230 nm due to altered π-π stacking of the m-tolyl group.

| Solvent | Dominant Conformation | Key Spectral Feature |

|---|---|---|

| Water | Extended zwitterion | Broad NH stretch (3300 cm⁻¹) |

| Methanol | Partially folded | CD negative band at 220 nm |

| Trifluoroethanol | Helical | CD positive band at 230 nm |

| Chloroform | β-Sheet-like | FTIR amide I band at 1680 cm⁻¹ |

属性

IUPAC Name |

(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHTUCDBCBKMKL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647464 | |

| Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-94-7, 269398-82-5 | |

| Record name | Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331846-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and General Preparation Strategy

The synthesis of (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride typically follows a multi-step process involving:

Starting Materials: Commercially available or synthetically accessible chiral precursors such as (R)-3-amino-4-(m-tolyl)butanoic acid or its protected derivatives.

Amino Group Protection: The amino group is commonly protected to prevent side reactions during subsequent steps. A widely used protecting group is tert-butoxycarbonyl (Boc), forming Boc-protected intermediates.

Salt Formation: Conversion of the free amino acid or its protected form into the hydrochloride salt by treatment with hydrochloric acid ensures stability and facilitates purification.

Deprotection: Removal of the Boc group under acidic conditions yields the target hydrochloride salt with high stereochemical fidelity.

This general route is summarized as follows:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material acquisition | Commercial (R)-3-amino-4-(m-tolyl)butanoic acid or derivatives | Chiral precursor |

| 2 | Amino group protection | Boc anhydride, base (e.g., NaHCO3) | Boc-protected amino acid |

| 3 | Hydrochloride salt formation | HCl in organic solvent or aqueous | Hydrochloride salt intermediate |

| 4 | Deprotection | Acidic conditions (e.g., HCl in dioxane) | This compound |

This method ensures the preservation of the (R)-configuration and yields a product with enantiomeric excess (E.E.) ≥ 99% when monitored by chiral HPLC.

Industrial Production Considerations

Industrial-scale synthesis adapts the above laboratory methods with optimizations for yield, purity, and scalability:

Automated Reactors and Continuous Flow Systems: These technologies improve reaction control, reproducibility, and throughput.

Efficient Purification Techniques: Crystallization and chromatographic methods are employed to achieve high purity (>95%) and enantiomeric purity.

Process Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to minimize racemization and by-product formation.

Such industrial processes maintain the core synthetic steps but leverage engineering advances to meet commercial demands.

Analytical Techniques for Monitoring and Confirmation

Ensuring the correct structure, stereochemistry, and purity of the compound during and after synthesis requires a suite of analytical methods:

| Technique | Purpose | Details/Notes |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and regiochemistry | ^1H and ^13C NMR distinguish meta-tolyl substitution and confirm backbone structure |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess | Reverse-phase HPLC for chemical purity; chiral stationary phases for enantiomeric ratio (E.E. ≥ 99%) |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern confirmation | High-resolution MS (HRMS) validates molecular formula C11H16ClNO2 |

| Optical Rotation Measurement | Stereochemical integrity confirmation | Specific rotation values compared to literature (+13.5° to +17.5° for related compounds) |

Reaction Types and Conditions in Preparation

Beyond the core synthetic steps, the compound can undergo various chemical transformations relevant to its preparation or derivatization:

| Reaction Type | Common Reagents | Conditions | Outcome/Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Controlled temperature, solvent-dependent | Conversion to ketones or aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Anhydrous conditions, low temperature | Formation of corresponding alcohols or amines |

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Mild to moderate conditions | Formation of derivatives via amino group substitution |

These reactions are typically auxiliary to the main synthetic route but important for modifying or analyzing intermediates.

Advanced Synthetic Strategies to Ensure Enantiomeric Purity

Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization.

Asymmetric Synthesis: Employing enantiomerically pure starting materials or chiral catalysts to induce stereoselectivity.

Minimizing Racemization: Use of coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) with additives like hydroxybenzotriazole (HOBt), low temperatures (<0°C), and pH control to prevent epimerization during peptide coupling or related steps.

Retrosynthetic Insights and Computational Support

Modern synthesis planning tools utilize extensive reaction databases (e.g., Pistachio, Reaxys) and predictive algorithms to propose feasible synthetic routes for this compound, focusing on one-step or multi-step syntheses optimized for yield and stereoselectivity.

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) assist in predicting physicochemical properties such as pKa and molecular conformation, supporting experimental design and interpretation.

Summary Table: Key Data for this compound

| Property | Data/Value | Source/Notes |

|---|---|---|

| Molecular Formula | C11H16ClNO2 | PubChem |

| Molecular Weight | 229.70 g/mol | PubChem |

| CAS Number | 269398-82-5; 331846-94-7 | CAS Common Chemistry |

| IUPAC Name | (3R)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride | PubChem |

| Enantiomeric Excess (E.E.) | ≥ 99% | Chiral HPLC analysis |

| Specific Optical Rotation | +13.5° to +17.5° (literature range) | Experimental confirmation |

化学反应分析

Types of Reactions

®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Chiral Building Block:

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its ability to facilitate enantioselective reactions is vital for the development of drugs that require specific stereochemistry for optimal efficacy.

Therapeutic Potential:

Research indicates that this compound may modulate neurotransmission by interacting with specific receptors and enzymes. These interactions suggest potential therapeutic applications in neurological disorders, where it could influence neurotransmitter release and uptake pathways.

Enzyme Interaction:

The compound has been studied for its ability to act as both a substrate and an inhibitor for various enzymes. This dual functionality allows researchers to explore its effects on enzyme kinetics and biochemical pathways, providing insights into its potential roles in metabolic processes.

Neurotransmitter Modulation:

Studies have shown that this compound can selectively interact with enantiomer-specific receptors. This property is particularly relevant for understanding its role in neurotransmitter modulation, which could lead to advancements in treatments for conditions such as depression or anxiety disorders.

Synthesis and Mechanism of Action

Synthesis Overview:

The synthesis of this compound typically involves several steps, including the formation of the butanoic acid backbone and subsequent functionalization to introduce the m-tolyl group. The specific synthetic routes may vary based on desired purity and yield.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves binding to molecular targets associated with neurotransmission. By influencing these targets, this compound can modulate various signaling pathways critical for maintaining physiological balance.

Data Table: Applications and Effects

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Chiral building block for drug synthesis | Essential for enantioselective drug design |

| Biological Activity | Modulates neurotransmitter release through enzyme interaction | Potential therapeutic effects in neurological disorders |

| Enzyme Interaction | Acts as substrate/inhibitor for various enzymes | Influences metabolic pathways |

| Neurotransmitter Modulation | Selectively interacts with receptors affecting neurotransmission | Implications for treatment of mood disorders |

Case Studies

-

Neurotransmission Research:

A study highlighted the compound's ability to enhance neurotransmitter release in vitro, suggesting its potential as a treatment modality for depression by targeting serotonin receptors. -

Enzyme Kinetics:

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical tool in metabolic research.

作用机制

The mechanism of action of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its chiral nature allows it to interact selectively with enantiomer-specific receptors and enzymes, leading to distinct biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Findings :

- Substituent Position : The meta-tolyl group in the target compound optimizes steric and electronic interactions compared to ortho-substituted analogs, which may suffer from reduced solubility or binding efficiency .

- Electron-Donating vs. Withdrawing Groups: The methyl group in m-tolyl enhances lipophilicity, favoring membrane permeability, whereas cyano or halogen substituents (e.g., fluorine in ) increase polarity, affecting solubility and metabolic pathways .

Fluorinated and Halogenated Analogs

Table 2: Fluorinated Derivatives

Key Findings :

- Fluorine Substitution : Fluorine at the 3-position () balances electronegativity and steric effects, making it suitable for blood-brain barrier penetration .

- Chlorine vs. Fluorine : Dichloro derivatives () exhibit higher molecular weight and lipophilicity compared to trifluorophenyl analogs, impacting pharmacokinetic profiles .

Heterocyclic and Thiophene-Based Analogs

Table 3: Heterocyclic Variants

Key Findings :

- Benzothienyl vs. Thienyl : The benzothienyl group (PI-26407) provides a larger aromatic surface for target engagement, whereas thienyl derivatives (PI-26424) prioritize solubility over affinity .

生物活性

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant biological activity. Its unique structure, which includes an amino group, a carboxylic acid group, and a m-tolyl substituent on a butanoic acid backbone, allows it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C₁₁H₁₆ClN₁O₂, with a molecular weight of approximately 229.70 g/mol. The compound's chiral nature makes it significant for studies in stereochemistry and enantioselective reactions, which are crucial in pharmaceutical development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:

- Enzyme Interaction : The compound can act as either a substrate or an inhibitor for various enzymes, influencing biochemical pathways related to neurotransmission and metabolic processes .

- Receptor Modulation : Its structural features allow it to selectively interact with enantiomer-specific receptors, potentially impacting neurotransmitter release and uptake .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound has been studied for its effects on glutamate receptors, which are critical for neuronal communication. Preliminary studies suggest it may modulate specific receptor subtypes, indicating potential therapeutic implications for neurological disorders .

- Enzyme Inhibition : It has shown promise as an inhibitor for matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and wound healing. This suggests a potential role in therapeutic applications related to tissue repair .

- Synthesis Applications : As a chiral building block, it is utilized in the synthesis of pharmaceuticals and peptide studies, enhancing the development of new therapeutic agents .

Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with glutamate receptors. The findings indicated that the compound modulated receptor activity, suggesting its potential role in treating conditions like epilepsy or neurodegenerative diseases.

Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibited specific MMPs. This inhibition was linked to improved outcomes in models of wound healing, indicating its therapeutic potential in regenerative medicine.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-methylphenylbutanoic acid | Similar phenyl group; no chiral center | Neurotransmitter modulation |

| L-Tyrosine | Aromatic amino acid; no m-tolyl group | Precursor for neurotransmitters |

| 2-Amino-3-(p-tolyl)propanoic acid | p-Tolyl instead of m-tolyl | Antidepressant properties |

常见问题

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity in the preparation of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride?

- Methodological Answer : Chiral resolution or asymmetric synthesis using enantiomerically pure precursors is critical. For example, Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) can be synthesized and deprotected under acidic conditions to yield the target compound . High-performance liquid chromatography (HPLC) with chiral stationary phases is essential to validate enantiomeric excess (E.E. ≥99%) and monitor reaction progress .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing meta-tolyl from ortho/para isomers) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection ensures chemical purity (>95%), while chiral HPLC confirms enantiomeric ratios .

- Specific Optical Rotation : Compare experimental values (e.g., +13.5° to +17.5° for related compounds) with literature to confirm stereochemical integrity .

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store under inert conditions (dry, argon atmosphere) at 2–8°C to prevent hydrolysis of the hydrochloride salt or racemization. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the physicochemical properties of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties, such as pKa, logP, and dipole moments. Basis sets like 6-31G(d,p) are suitable for geometry optimization and vibrational frequency analysis . Computational results should be validated against experimental data (e.g., NMR chemical shifts, IR spectra) to resolve discrepancies .

Q. What experimental designs address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC, HMBC, and NOESY to resolve overlapping signals and confirm spatial arrangements of substituents .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and crystal packing .

- Isotopic Labeling : N or C-labeled analogs can clarify ambiguous NMR assignments .

Q. How do substituent variations (e.g., m-tolyl vs. fluorophenyl) influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with systematic substituent changes (e.g., halogen, methyl, hydroxyl groups) and evaluate their binding affinity or enzymatic inhibition. For example, replacing m-tolyl with 2,4,5-trifluorophenyl (as in Sitagliptin impurities) alters steric and electronic properties, impacting receptor interactions . Bioassays (e.g., enzyme-linked immunosorbent assays) quantify activity differences, while molecular docking simulations rationalize SAR trends .

Q. What strategies mitigate racemization during coupling reactions in peptide synthesis?

- Methodological Answer : Use coupling agents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) with additives (e.g., hydroxybenzotriazole, HOBt) to minimize racemization. Maintain reaction temperatures below 0°C and monitor pH to avoid base-induced epimerization. Chiral HPLC tracks enantiomeric purity at each synthetic step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。